Cas no 27023-79-6 (2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde)

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde is a versatile heterocyclic compound featuring a reactive aldehyde group and an amino-functionalized quinazoline core. Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functionalized heterocycles. The aldehyde moiety allows for further derivatization via condensation or nucleophilic addition reactions, while the amino and keto groups offer additional sites for modification. This compound is useful in medicinal chemistry for developing kinase inhibitors or other biologically relevant scaffolds. Its well-defined reactivity profile and stability under standard conditions enhance its utility in research and industrial applications. Proper handling under inert atmospheres is recommended due to potential sensitivity to oxidation.
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde structure
27023-79-6 structure
Product Name:2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
CAS No:27023-79-6
MF:C9H7N3O2
MW:189.170781373978
MDL:MFCD30471460
CID:1431462
PubChem ID:137037918
Update Time:2025-05-19

2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Quinazolinecarboxaldehyde, 2-amino-1,4-dihydro-4-oxo-
    • 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
    • F15771
    • 6-quinazolinecarboxaldehyde,2-amino-3,4-dihydro-4-oxo-
    • 2-Amino-3,4-dihydro-4-oxo-6-quinazolinecarboxaldehyde
    • 27023-79-6
    • AKOS032961489
    • 2-amino-4 hydroxyquinazoline-6-carboxaldehyde
    • MDL: MFCD30471460
    • Inchi: 1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14)
    • InChI Key: CDXXGDNXGWPKQU-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=O)C=CC=2N=C(N)N1

Computed Properties

  • Exact Mass: 189.05391
  • Monoisotopic Mass: 189.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.6A^2
  • XLogP3: -0.4

Experimental Properties

  • PSA: 84.55

2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM213536-1g
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 97%
1g
$556 2021-08-04
Chemenu
CM213536-250mg
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 97%
250mg
$548 2022-12-28
Chemenu
CM213536-1g
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 97%
1g
$1381 2024-07-28
eNovation Chemicals LLC
Y0995229-5g
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 95%
5g
$2000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0366-100MG
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 95%
100MG
¥ 2,026.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0366-250MG
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 95%
250MG
¥ 3,234.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0366-500MG
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 95%
500MG
¥ 5,392.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0366-1G
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 95%
1g
¥ 8,085.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0366-5G
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 95%
5g
¥ 24,255.00 2023-03-14
eNovation Chemicals LLC
Y0995229-5g
2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
27023-79-6 95%
5g
$2000 2025-02-27

2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:27023-79-6)2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
Order Number:A1084622
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:21
Price ($):1036.0
Email:sales@amadischem.com

Additional information on 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde

2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS No. 27023-79-6): A Key Intermediate in Modern Pharmaceutical Research

The compound 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS No. 27023-79-6) represents a significant intermediate in the realm of pharmaceutical chemistry, particularly in the synthesis of bioactive molecules. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework, which facilitates the development of novel therapeutic agents targeting various biological pathways. The quinazoline scaffold, a core structural motif in numerous pharmacologically relevant compounds, underscores the compound's potential in medicinal chemistry.

Historically, quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The introduction of functional groups such as an amino group at the 2-position and a carbonyl aldehyde at the 6-position enhances the reactivity and adaptability of this molecule, making it a valuable building block for further derivatization. Recent advancements in synthetic methodologies have further highlighted the utility of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde as a precursor in constructing complex drug molecules.

In contemporary pharmaceutical research, the compound has been employed in the synthesis of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases. The aldehyde functionality at the 6-position allows for facile condensation reactions with various nucleophiles, enabling the formation of amides, imines, and other pharmacophores essential for drug design. Moreover, the presence of an oxo group at the 4-position introduces rigidity to the molecular structure, which can be advantageous in optimizing binding affinity to biological targets.

One notable application of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of numerous cellular processes and are often implicated in diseases such as cancer and neurodegeneration. By designing molecules that disrupt these interactions, researchers aim to modulate disease pathways effectively. The quinazoline core provides a scaffold that can be modified to selectively interact with specific PPIs, making it a promising candidate for therapeutic intervention.

Recent studies have also explored the use of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde in combinatorial chemistry libraries. These libraries enable high-throughput screening for novel compounds with enhanced biological activity. The structural versatility of this intermediate allows for rapid diversification of molecular structures, facilitating the discovery of lead compounds with improved pharmacokinetic and pharmacodynamic profiles. Such approaches are particularly valuable in addressing complex diseases that require multifaceted therapeutic strategies.

The synthesis of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Advanced catalytic methods have been employed to enhance yield and selectivity during these reactions. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce desired functional groups efficiently. These innovations not only streamline the synthetic process but also minimize waste generation, aligning with green chemistry principles.

The compound's role extends beyond its direct application as a pharmaceutical intermediate; it also serves as a model system for studying electronic structure-property relationships in heterocyclic compounds. Computational chemistry techniques have been increasingly employed to predict and rationalize the reactivity and binding affinity of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde derivatives. Such computational studies provide insights into molecular interactions at an atomic level and aid in designing optimized drug candidates.

In conclusion,2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde (CAS No. 27023-79-6) stands as a cornerstone in modern pharmaceutical research due to its structural versatility and functional adaptability. Its applications span from kinase inhibition to PPI modulation and combinatorial library generation, underscoring its significance in drug discovery efforts. As synthetic methodologies continue to evolve and computational tools become more sophisticated,this compound will undoubtedly remain at forefront of medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:27023-79-6)2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde
A1084622
Purity:99%
Quantity:1g
Price ($):1036.0
Email